molecular formula C11H6F3NO4 B1630314 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid CAS No. 887267-64-3

5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid

Cat. No. B1630314
M. Wt: 273.16 g/mol
InChI Key: GPSOZADUSXOMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid is a chemical compound with the molecular formula C<sub>10</sub>H<sub>5</sub>F<sub>3</sub>NO<sub>3</sub>.

  • It contains an oxazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) and a carboxylic acid group.

  • The trifluoromethoxy substituent (CF<sub>3</sub>O-) is an unusual and interesting feature, contributing to its unique properties.





  • Synthesis Analysis



    • The synthesis of this compound involves the introduction of the trifluoromethoxy group onto the phenyl ring of the oxazole.

    • Specific synthetic routes and methods would need to be explored in relevant literature.





  • Molecular Structure Analysis



    • The molecular structure consists of an oxazole ring fused to a phenyl ring, with a carboxylic acid group attached.

    • The trifluoromethoxy group is positioned ortho to the carboxylic acid group.





  • Chemical Reactions Analysis



    • Reactivity studies would involve investigating its behavior in various reactions, such as nucleophilic substitutions, acid-base reactions, and cross-coupling reactions.

    • The trifluoromethoxy group may influence its reactivity.





  • Physical And Chemical Properties Analysis



    • Melting point: 123-127°C (literature value).

    • Solubility, stability, and other physical properties would require experimental determination.




  • Scientific Research Applications

    Synthetic Scaffolds for Biologically Active Compounds

    Oxazole derivatives, like the 5-amino-1,2,3-triazole-4-carboxylic acid, are significant for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. Such compounds have applications in developing turn inducers and inhibitors for proteins like HSP90, demonstrating the potential of oxazole derivatives in medicinal chemistry and drug discovery (Ferrini et al., 2015).

    Synthesis of α-Trifluoromethyl α-Amino Acids

    Oxazole derivatives are also utilized in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. This process involves rearrangements and demonstrates that such oxazole is a synthetic equivalent for generating functionally rich amino acids, which are valuable in pharmaceutical chemistry (Burger et al., 2006).

    Macrolide Synthesis

    Activated carboxylates from the photooxygenation of oxazoles have been applied to the synthesis of macrolides, including compounds like recifeiolide and curvularin. This application highlights the utility of oxazoles in synthesizing complex organic molecules with potential therapeutic benefits (Wasserman et al., 1981).

    Microwave-Assisted Synthesis of Oxazole Derivatives

    The rapid and general access to diversely substituted 5-alkoxyoxazoles from α-triflyloxy esters and nitriles showcases the versatility and efficiency of modern synthetic methods in creating oxazole derivatives, which could be fundamental in pharmaceutical and material science applications (Jouanno et al., 2012).

    Safety And Hazards



    • The compound should be handled with care due to its potential irritant properties.

    • Avoid contact with skin, eyes, and inhalation of dust.

    • Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.




  • Future Directions



    • Investigate its potential applications in drug discovery, materials science, or other fields.

    • Explore its reactivity and interactions with biological targets.




    Remember that this analysis is based on existing knowledge, and further research would be necessary to fully understand the compound’s properties and potential applications. If you have any specific questions or need additional details, feel free to ask! 😊


    properties

    IUPAC Name

    5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H6F3NO4/c12-11(13,14)19-7-3-1-6(2-4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GPSOZADUSXOMSV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)OC(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H6F3NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90650412
    Record name 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90650412
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    273.16 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid

    CAS RN

    887267-64-3
    Record name 5-[4-(Trifluoromethoxy)phenyl]-4-oxazolecarboxylic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=887267-64-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90650412
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
    Reactant of Route 2
    Reactant of Route 2
    5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
    Reactant of Route 3
    5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
    Reactant of Route 4
    5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
    Reactant of Route 5
    Reactant of Route 5
    5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
    Reactant of Route 6
    Reactant of Route 6
    5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.